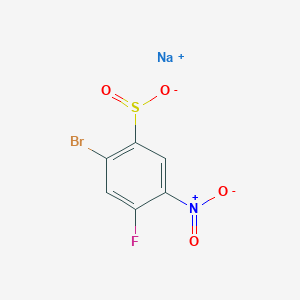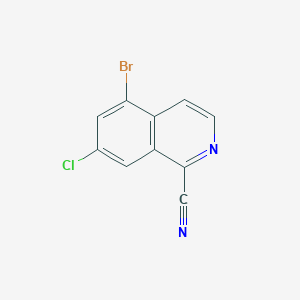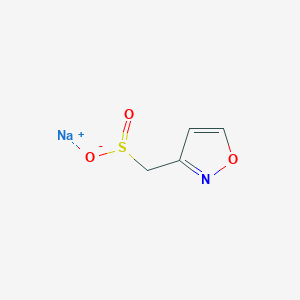
5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride is a complex organic compound that features both pyrrolidine and thiophene rings. The presence of these heterocyclic structures makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride typically involves the sulfonylation of thiophene derivatives followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of thiophene-2-sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride can undergo a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrrolidine ring can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The pyrrolidine ring can interact with various biological targets, while the sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the pyrrolidine moiety, making it less versatile in certain applications.
Pyrrolidine-2,5-dione: Contains a different functional group, leading to different reactivity and applications.
Pyrrole-2-sulfonyl chloride: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
5-(Pyrrolidine-1-sulfonyl)thiophene-2-sulfonyl chloride is unique due to the combination of the pyrrolidine and thiophene rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H10ClNO4S3 |
|---|---|
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
5-pyrrolidin-1-ylsulfonylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO4S3/c9-16(11,12)7-3-4-8(15-7)17(13,14)10-5-1-2-6-10/h3-4H,1-2,5-6H2 |
Clé InChI |
CHQJUABZGOEZME-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)


![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)

